molecular formula C14H14O5S B12885490 Furan-2-yl(tosyl)methyl acetate

Furan-2-yl(tosyl)methyl acetate

Cat. No.: B12885490
M. Wt: 294.32 g/mol
InChI Key: MORZMXXSILVKAO-UHFFFAOYSA-N
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Description

Furan-2-yl(tosyl)methyl acetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(tosyl)methyl acetate typically involves the reaction of furan derivatives with tosyl chloride and acetic anhydride. The process generally follows these steps:

    Starting Material: Furan-2-ylmethanol is used as the starting material.

    Tosylation: The hydroxyl group of furan-2-ylmethanol is tosylated using tosyl chloride in the presence of a base such as pyridine.

    Acetylation: The tosylated intermediate is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(tosyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Furan-2-yl(tosyl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(tosyl)methyl acetate involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π stacking interactions, while the tosyl and acetate groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanol: A precursor in the synthesis of Furan-2-yl(tosyl)methyl acetate.

    Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.

    Tetrahydrofuran: A reduced form of furan.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both tosyl and acetate groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C14H14O5S

Molecular Weight

294.32 g/mol

IUPAC Name

[furan-2-yl-(4-methylphenyl)sulfonylmethyl] acetate

InChI

InChI=1S/C14H14O5S/c1-10-5-7-12(8-6-10)20(16,17)14(19-11(2)15)13-4-3-9-18-13/h3-9,14H,1-2H3

InChI Key

MORZMXXSILVKAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CO2)OC(=O)C

Origin of Product

United States

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